molecular formula C8H6BrClO B1599285 4-(bromomethyl)benzoyl Chloride CAS No. 52780-16-2

4-(bromomethyl)benzoyl Chloride

Cat. No. B1599285
Key on ui cas rn: 52780-16-2
M. Wt: 233.49 g/mol
InChI Key: OPOIIZVRMQZRJP-UHFFFAOYSA-N
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Patent
US03959351

Procedure details

p-Bromomethyl benzoic acid (10.5 g., 0.05 moles) is charged to a round-bottom flask equipped with a magnetic stirrer. Thionyl chloride (50 ml.) is added thereto and the mixture heated under reflux with stirring. After approximately 10 minutes the solid material is dissolved. The heating under reflux is continued for an additional 30 minutes, the clear solution stoppered and cooled in a dry atmosphere. The excess thionyl chloride is removed using a rotary evaporator to yield p-bromomethyl benzoyl chloride (m.p. 56°-58°). This product is not further purified but utilized in the next stage of the reaction.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.S(Cl)([Cl:14])=O>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISSOLUTION
Type
DISSOLUTION
Details
After approximately 10 minutes the solid material is dissolved
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The heating under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry atmosphere
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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